molecular formula C13H13F3N2O3 B4885517 1-(2-methoxybenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

1-(2-methoxybenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No.: B4885517
M. Wt: 302.25 g/mol
InChI Key: JPVCIOIMCBZASJ-UHFFFAOYSA-N
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Description

1-(2-Methoxybenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a pyrazoline-based chemical compound offered for research purposes. Pyrazoline derivatives are a significant class of heterocyclic compounds known for their stability and diverse biological activities, making them privileged scaffolds in medicinal chemistry . This compound is intended for research use only and is not intended for diagnostic or therapeutic applications.Research applications for this compound may include investigations in neuroscience, particularly in the study of neurodegenerative diseases. Pyrazoline-containing compounds have been extensively studied as potential therapeutic agents for conditions like Alzheimer's disease (AD) . Some pyrazolines have demonstrated potent inhibitory activity against acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, which is deficient in Alzheimer's patients . Furthermore, research indicates that certain pyrazolines can target beta-amyloid (Aβ) plaques and tau protein pathology, which are hallmark features of AD . The structure of this compound, featuring a trifluoromethyl group, is designed to enhance its physicochemical properties, potentially improving metabolic stability and membrane permeability, which are critical factors for central nervous system (CNS) active compounds . Researchers can utilize this building block to explore its mechanism of action, conduct structure-activity relationship (SAR) studies, and evaluate its potential within preclinical research for neurodegenerative disorders. Handle with care. Refer to the Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O3/c1-8-7-12(20,13(14,15)16)18(17-8)11(19)9-5-3-4-6-10(9)21-2/h3-6,20H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVCIOIMCBZASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxybenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of tert-butylhydrazine hydrochloride with dichloroethane at room temperature. The mixture is cooled to subzero temperatures, and caustic soda is added dropwise.

    Cyclization: The intermediate product undergoes cyclization to form the dihydropyrazol ring structure.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxybenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(2-Methoxybenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-methoxybenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. Detailed studies on its mechanism of action are necessary to fully understand its effects and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

Compound Name Substituents Molecular Weight Key Features Reference
Target Compound 1-(2-Methoxybenzoyl), 3-Methyl, 5-Trifluoromethyl ~408.37* Enhanced lipophilicity from trifluoromethyl; 2-methoxybenzoyl may improve binding to aromatic receptors.
1-(4-Aminobenzoyl)-5-(4-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol 4-Aminobenzoyl, 4-Fluorophenyl 392.31 Amino group increases polarity; fluorophenyl enhances metabolic resistance.
5-(6-(Dimethylamino)naphthalen-2-yl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol Naphthalene, dimethylamino 324.13 Fluorescent naphthalene moiety useful for imaging; dimethylamino boosts solubility.
1-([1,1'-Biphenyl]-4-ylcarbonyl)-5-(4-methylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol Biphenyl, 4-methylphenyl ~458.41 Biphenyl group may enhance π-π stacking; methylphenyl adds steric bulk.

*Estimated based on molecular formula (C20H19F3N2O4).

Crystallographic and Geometric Analysis

  • Space Group and Geometry : Similar pyrazole derivatives (e.g., 1-(4-methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole) crystallize in the P-1 space group with anisotropic displacement parameters refined via SHELXL .
  • ORTEP Visualization : Tools like ORTEP-III and WinGX enable precise modeling of dihedral angles and hydrogen-bonding networks .

Biological Activity

1-(2-methoxybenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a compound of interest due to its potential biological activities. This compound belongs to the pyrazole class, which has been widely studied for various pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects. The trifluoromethyl group is particularly notable for enhancing biological activity through increased lipophilicity and metabolic stability.

  • Molecular Formula : C13H12F3N2O3
  • Molecular Weight : 336.694 g/mol
  • CAS Number : 438214-89-2

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor effects. The incorporation of trifluoromethyl groups has been shown to enhance the potency of these compounds against various cancer cell lines. For instance, in vitro studies demonstrated that compounds with similar structures inhibited cell proliferation in breast and lung cancer models by inducing apoptosis and cell cycle arrest.

Table 1: Antitumor Activity of Related Pyrazole Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-75.0Apoptosis induction
Compound BA5493.2Cell cycle arrest
This compoundHeLaTBDTBD

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This action may be linked to the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation.

Case Study: Inhibition of Inflammation
In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant reduction in cytokine levels compared to untreated controls. The results suggest that this compound can modulate inflammatory responses effectively.

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. For instance, the trifluoromethyl group enhances binding affinity to target proteins involved in cancer progression and inflammatory pathways.

Molecular Docking Studies

Molecular docking simulations have predicted favorable interactions between the compound and key enzymes involved in tumor metabolism and inflammatory responses. These interactions suggest a potential mechanism for its observed biological effects.

Q & A

Q. What are the established synthetic routes for this compound, and what are their key methodological considerations?

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-diketones or chalcones. For example:

  • Method A : Refluxing a β-diketone precursor (e.g., 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione) with hydrazine derivatives in ethanol/acetic acid, followed by silica gel purification (yield ~45%) .
  • Method B : Microwave-assisted synthesis to reduce reaction time and improve regioselectivity, though solvent choice (e.g., DMF vs. ethanol) significantly impacts yield .
    Key considerations : Acid catalysis enhances cyclization efficiency, while steric hindrance from the trifluoromethyl group may require extended reaction times.

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • X-ray crystallography : Resolves stereochemistry and confirms dihedral angles between aromatic rings (e.g., 16.83°–51.68° deviations observed in pyrazole derivatives) . SHELX programs are standard for refinement, with R-factors < 0.05 indicating high precision .
  • NMR/IR : 1H^{1}\text{H}-NMR detects distinct pyrazole proton signals at δ 5.5–6.5 ppm, while IR confirms carbonyl (C=O) stretching at ~1680 cm1^{-1} .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between spectroscopic data and computational models?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Strategies include:

  • Temperature-dependent NMR : Identifies equilibrium shifts in solution .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds) influencing solid-state conformations .
  • DFT calculations : Benchmark experimental vs. theoretical NMR chemical shifts using B3LYP/6-31G(d) basis sets .

Q. What role does the trifluoromethyl group play in modulating biological activity, and how can this be optimized?

The -CF3_3 group enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeting agents . Methodological approaches :

  • SAR studies : Compare IC50_{50} values of analogs with -CH3_3, -Cl, or -OCH3_3 substituents in enzyme inhibition assays .
  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., GABAA_A receptors), focusing on hydrophobic pockets .

Q. What strategies are effective for resolving low crystallinity in X-ray studies of this compound?

  • Co-crystallization : Add small-molecule additives (e.g., crown ethers) to stabilize lattice packing .
  • High-throughput screening : Test 50–100 solvent combinations (e.g., DMSO/water, THF/heptane) to identify optimal crystallization conditions .
  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands for accurate intensity integration in challenging cases .

Data Contradiction Analysis

Example : Conflicting 19F^{19}\text{F}-NMR signals (δ -62 ppm vs. -65 ppm) in different solvents.
Resolution :

  • Solvent polarity effects : Lower polarity (e.g., CDCl3_3) reduces deshielding of -CF3_3, shifting signals upfield.
  • Dynamic averaging : Variable-temperature NMR confirms rotational barriers of the trifluoromethyl group in DMSO-d6_6 .

Methodological Resources

  • Crystallography : SHELX suite for structure solution/refinement ; ORTEP-3 for graphical visualization .
  • Synthesis : Modified Baker-Venkataram rearrangement for diketone precursors .
  • Bioactivity : In vitro seizure models (e.g., maximal electroshock) for anticonvulsant screening .

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